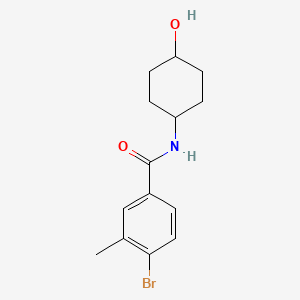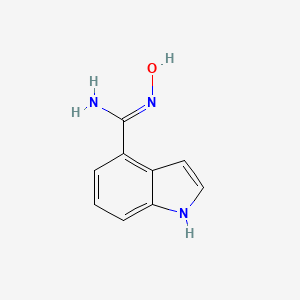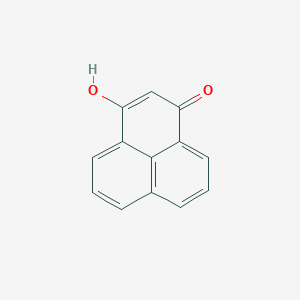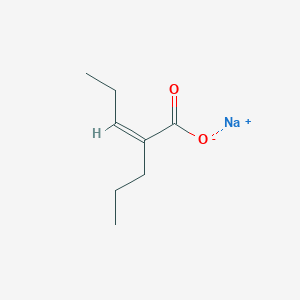
sodium;(Z)-2-propylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(Z)-2-propylpent-2-enoate is an organic compound that belongs to the class of carboxylate salts It is characterized by the presence of a sodium ion and a (Z)-2-propylpent-2-enoate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-2-propylpent-2-enoate typically involves the reaction of (Z)-2-propylpent-2-enoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group of (Z)-2-propylpent-2-enoic acid reacts with sodium hydroxide to form the sodium salt. The reaction can be represented as follows:
(Z)-2-propylpent-2-enoic acid+NaOH→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
Sodium;(Z)-2-propylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the double bond in the (Z)-2-propylpent-2-enoate anion to a single bond, forming saturated carboxylate salts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce saturated carboxylate salts.
科学的研究の応用
Sodium;(Z)-2-propylpent-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of sodium;(Z)-2-propylpent-2-enoate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The (Z)-2-propylpent-2-enoate anion can also participate in various biochemical pathways, affecting cellular processes.
類似化合物との比較
Similar Compounds
Sodium acetate: Similar in structure but with a simpler acetic acid-derived anion.
Sodium propionate: Contains a propionic acid-derived anion.
Sodium butyrate: Derived from butyric acid and has a longer carbon chain.
Uniqueness
Sodium;(Z)-2-propylpent-2-enoate is unique due to the presence of the (Z)-2-propylpent-2-enoate anion, which imparts distinct chemical and biological properties
特性
分子式 |
C8H13NaO2 |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
sodium;(Z)-2-propylpent-2-enoate |
InChI |
InChI=1S/C8H14O2.Na/c1-3-5-7(6-4-2)8(9)10;/h5H,3-4,6H2,1-2H3,(H,9,10);/q;+1/p-1/b7-5-; |
InChIキー |
OTCQEYNPLHOZTK-YJOCEBFMSA-M |
異性体SMILES |
CCC/C(=C/CC)/C(=O)[O-].[Na+] |
正規SMILES |
CCCC(=CCC)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-N-[(trans-4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-L-phenylalanine](/img/structure/B12331846.png)
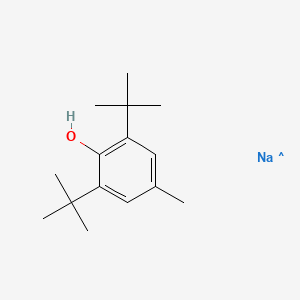
![(2S)-2-[[[(1R)-1-amino-3-phenyl-propyl]-hydroxy-phosphoryl]methyl]-4-methyl-pentanoic acid](/img/structure/B12331874.png)
![7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12331877.png)
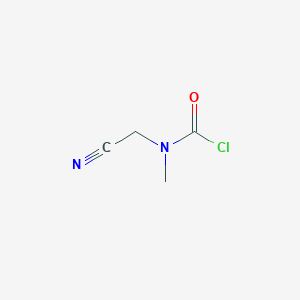
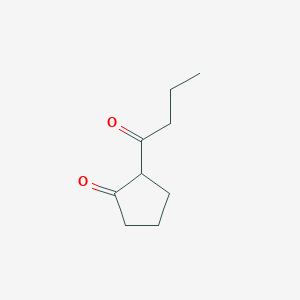
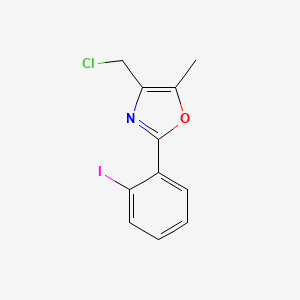
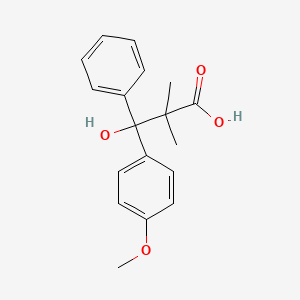
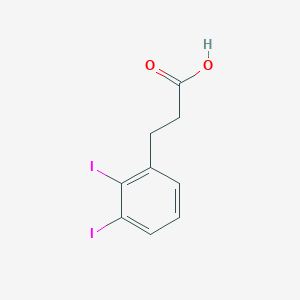

![2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene](/img/structure/B12331945.png)
